molecular formula C12H13BrO5 B2366646 Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate CAS No. 879180-61-7

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2366646
CAS No.: 879180-61-7
M. Wt: 317.135
InChI Key: QKCIXECUWOOTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate” is a chemical compound with the CAS Number: 879180-61-7 . It has a molecular weight of 317.14 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.14 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Synthesis and Natural Product Studies

  • Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate plays a role as an intermediate in the synthesis of bisbibenzyls, natural products with diverse biological activities. It's synthesized from methyl 4-bromobenzoate and iso-vanilline, and optimal reaction conditions have been explored for enhanced yield (Lou Hong-xiang, 2012).

Marine Algae Derivatives

  • Bromophenol derivatives, including compounds structurally similar to this compound, have been isolated from the red alga Rhodomela confervoides. These compounds exhibit a range of activities, including cytotoxicity against certain cancer cell lines and microorganisms (Jielu Zhao et al., 2004).

Properties

IUPAC Name

methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCIXECUWOOTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.